molecular formula C8H9FN2O B1621440 2-(4-Fluoro-phenoxy)-acetamidine CAS No. 284029-62-5

2-(4-Fluoro-phenoxy)-acetamidine

Cat. No.: B1621440
CAS No.: 284029-62-5
M. Wt: 168.17 g/mol
InChI Key: QLGZNIVFWJJFSP-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenoxy)-acetamidine is an organic compound characterized by the presence of a fluoro-substituted phenoxy group attached to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenoxy)-acetamidine typically involves the reaction of 4-fluorophenol with chloroacetonitrile to form 2-(4-fluorophenoxy)acetonitrile. This intermediate is then subjected to amidination using reagents such as ammonia or amines to yield the desired acetamidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenoxy)-acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-phenoxy)-acetamidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenoxy)-acetamidine involves its interaction with specific molecular targets. The fluoro-substituted phenoxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This compound may inhibit or activate specific proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-acetamidine
  • 2-(4-Chlorophenoxy)-acetamidine
  • 2-(4-Bromophenoxy)-acetamidine

Comparison

2-(4-Fluoro-phenoxy)-acetamidine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro- and bromo-substituted counterparts .

Properties

IUPAC Name

2-(4-fluorophenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZNIVFWJJFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379173
Record name 2-(4-FLUORO-PHENOXY)-ACETAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284029-62-5
Record name 2-(4-FLUORO-PHENOXY)-ACETAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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